molecular formula C21H26N4O4 B2934902 N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-83-3

N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2934902
CAS No.: 921880-83-3
M. Wt: 398.463
InChI Key: PRRZUXBUNKEQCO-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 2-phenyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid with 2,2-diethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted pyrazolo[4,3-c]pyridine compounds .

Scientific Research Applications

N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
  • N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Uniqueness

Compared to similar compounds, N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibits unique structural features that enhance its biological activity and specificity. The presence of the diethoxyethyl group and the pyrazolo[4,3-c]pyridine core contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-4-24-13-16(20(26)22-12-18(28-5-2)29-6-3)19-17(14-24)21(27)25(23-19)15-10-8-7-9-11-15/h7-11,13-14,18H,4-6,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRZUXBUNKEQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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